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Compound of Interest

Compound Name: 1-Methoxy-4-nitrobutane

Cat. No.: B11717983

Get Quote

Executive Summary
4-Nitroanisole (1-methoxy-4-nitrobenzene) is a critical aromatic intermediate used extensively

in the synthesis of azo dyes and pharmaceutical precursors, specifically as a substrate for

reduction to p-anisidine. While structurally simple, its characterization requires rigorous

attention to isomeric purity (vs. o-nitroanisole) and potential degradation products (p-

nitrophenol).

This guide provides a self-validating analytical framework for the identification, purity profiling,

and safety assessment of 4-nitroanisole. The protocols detailed herein are designed to meet

the stringency of GLP (Good Laboratory Practice) environments, prioritizing reproducibility and

mechanistic understanding.

Physicochemical Profile
The following constants serve as the primary "gatekeepers" for material identity. Deviations in

melting point are particularly indicative of isomeric contamination by o-nitroanisole (which is a

liquid at room temperature) or solvent occlusion.
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Parameter Value / Range Conditions Relevance

Appearance
Pale yellow to beige

crystals
Ambient

Darkening indicates

oxidation or amine

formation.

Melting Point 51 – 54 °C Standard Pressure

Depression <51°C

suggests significant

impurity.

Boiling Point ~260 °C 760 mmHg
High thermal stability,

suitable for GC.

Density 1.233 g/cm³ 25 °C (Solid)

Denser than water;

phase separation is

rapid.

Solubility Insoluble Water

Requires organic

mobile phases

(ACN/MeOH).

Solubility Soluble
Ethanol, Ether,

Acetone

Ideal solvents for

sample prep.

Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation. The symmetry of the para-substitution

pattern creates a distinct AA'BB' system in the aromatic region.

Protocol: Dissolve ~10 mg sample in 0.6 mL DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆):

δ 3.92 ppm (s, 3H): Methoxy group (-OCH₃). Sharp singlet.

δ 7.15 ppm (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the electron-donating methoxy

group. Upfield shift due to resonance donation.
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δ 8.20 ppm (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the electron-withdrawing nitro

group. Downfield shift due to deshielding.

¹³C NMR (100 MHz, DMSO-d₆):

δ 56.5 ppm: Methoxy carbon.

δ 114.6 ppm: Aromatic C ortho to -OCH₃.

δ 126.0 ppm: Aromatic C ortho to -NO₂.

δ 141.5 ppm: Aromatic C-N (quaternary).

δ 164.2 ppm: Aromatic C-O (quaternary).

Mass Spectrometry (EI-MS)
Electron Ionization (70 eV) produces a fragmentation pattern driven by the stability of the

phenoxy radical and the loss of the nitro group.

Fragmentation Logic:

Molecular Ion (M⁺):m/z 153.

Loss of NO (M - 30):m/z 123 (Characteristic rearrangement of nitroarenes).

Loss of NO₂ (M - 46):m/z 107 (Formation of the methoxyphenyl cation).

Loss of CH₃ + NO₂:m/z 92 (Phenoxy cation).

Phenyl Cation:m/z 77.

Infrared Spectroscopy (FT-IR)
Asymmetric NO₂ Stretch: ~1500–1520 cm⁻¹ (Very Strong).

Symmetric NO₂ Stretch: ~1330–1350 cm⁻¹ (Strong).

C-O-C (Ether) Stretch: ~1260 cm⁻¹ (Asymmetric) and ~1020 cm⁻¹ (Symmetric).
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Chromatographic Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the

critical impurity p-nitrophenol (a potential hydrolysis product) and the isomer o-nitroanisole.

HPLC Method Protocol
This reverse-phase method utilizes a C18 stationary phase with acid modification to suppress

the ionization of potential phenolic impurities, ensuring sharp peak shapes.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Temperature: 30 °C.

Detection: UV at 300 nm (Optimized for nitro-aromatic conjugation; avoids solvent cutoff

noise).

Injection Volume: 5-10 µL.

Gradient Program:

0-2 min: 20% B (Isocratic hold)

2-15 min: 20% → 80% B (Linear gradient)

15-20 min: 80% B (Wash)

Data Interpretation:

p-Nitrophenol (more polar) elutes first.

4-Nitroanisole elutes mid-gradient.
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Late eluters may include bis-nitrated byproducts.

Synthesis & Impurity Flow
Understanding the synthesis origin helps predict impurities. The standard route involves

nucleophilic aromatic substitution (methoxylation) of p-chloronitrobenzene.
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(Target)Major Path

p-Nitrophenol
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Trace H2O

Click to download full resolution via product page

Figure 1: Synthetic pathway and origin of critical impurities. Note that o-nitroanisole is usually

carried over from impure PCNB starting material.

Metabolic & Safety Profile
For drug development professionals, understanding the metabolic fate of 4-nitroanisole is

crucial. It is a Class 2 Carcinogen Suspect (IARC/NTP context) primarily due to its metabolites.

Metabolic Pathways
The compound undergoes two primary biotransformations in mammalian systems:

O-Demethylation: Mediated by CYP450 (specifically CYP2E1), yielding p-nitrophenol.

Nitro Reduction: A reductive pathway yielding p-anisidine (4-methoxyaniline), which is a

known genotoxin.
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Figure 2: Primary metabolic fates. The reduction to p-anisidine represents the primary

toxicological vector.

Toxicology Data
Acute Oral Toxicity (Rat): LD50 = 2300 mg/kg [1].[1][2][3][4][5]

Carcinogenicity: Reasonably anticipated to be a human carcinogen based on structural

analogues (o-nitroanisole) and metabolite profiles [2].

Handling: Use full PPE (nitrile gloves, respirator). Avoid dust generation.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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